molecular formula C9H6N2OS B2563942 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile CAS No. 24793-00-8

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile

Cat. No.: B2563942
CAS No.: 24793-00-8
M. Wt: 190.22
InChI Key: VWAKZRVRLFIMDU-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile (CAS 24793-00-8) is a benzoxazole-based compound with the molecular formula C 9 H 6 N 2 OS and a molecular weight of 190.22 g/mol . This solid compound serves as a valuable chemical intermediate for researchers, particularly in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities . Benzoxazole derivatives are recognized as isosteres of nucleic acid bases, which allows them to interact with biological receptors . While specific mechanistic studies on this particular derivative are limited, related benzoxazole compounds demonstrate a broad spectrum of researched biological activities. Recent scientific literature highlights significant interest in benzoxazole derivatives for their potential antifungal properties, with some derivatives showing a pleiotropic action mode that includes perturbing total sterol content and affecting mitochondrial respiration in Candida species . Furthermore, the benzoxazole core is extensively investigated for anticancer applications, with numerous studies designing novel derivatives and evaluating their effects on various human cancer cell lines . This product is intended for research and development use only in a laboratory setting. It is not intended for use in humans or for diagnostic, therapeutic, or any other veterinary applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAKZRVRLFIMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327633
Record name 2-(1,3-benzoxazol-2-ylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24793-00-8
Record name 2-(1,3-benzoxazol-2-ylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: Precision Synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile from 2-mercaptobenzoxazole Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide details the synthesis of This compound (also known as 2-(benzoxazol-2-ylthio)acetonitrile) via the S-alkylation of 2-mercaptobenzoxazole with chloroacetonitrile . This thioether is a critical pharmacophore in medicinal chemistry, serving as a precursor for antimicrobial agents, non-steroidal anti-inflammatory drugs (NSAIDs), and heterocyclic building blocks for click chemistry (via the nitrile group).

The protocol prioritizes regioselectivity (S-alkylation vs. N-alkylation) and high-yield isolation.[1] We present two distinct methodologies: a Standard Phase-Transfer Protocol for maximum yield and purity, and a Green Chemistry Variant for eco-conscious scale-up.

Mechanistic Insight & Regioselectivity

The Challenge: S- vs. N-Alkylation

2-Mercaptobenzoxazole exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. Upon deprotonation, the resulting ambident anion can react at either the Sulfur (S) or Nitrogen (N) atom.

  • S-Alkylation (Thermodynamic Control): Sulfur is a "softer" nucleophile (larger ionic radius, more polarizable) compared to Nitrogen. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles prefer soft electrophiles. The methylene carbon of chloroacetonitrile is a relatively soft electrophile, favoring S-alkylation.

  • N-Alkylation (Kinetic/Hard Control): Hard bases or protic solvents can sometimes encourage attack at the harder Nitrogen center, leading to the N-alkylated byproduct (2-oxo-3-substituted).

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the selective S-alkylation pathway.

ReactionMechanism Thiol 2-Mercaptobenzoxazole (Thiol Form) Thione Benzoxazole-2-thione (Thione Form) Thiol->Thione Tautomerism Anion Ambident Anion (Delocalized Charge) Thiol->Anion + Base (K2CO3) - H+ Product This compound (S-Alkylated Product) Anion->Product + Cl-CH2-CN (Soft-Soft Interaction) Byproduct N-Alkylated Byproduct (Minor) Anion->Byproduct Side Reaction

Caption: Mechanistic pathway showing the deprotonation of 2-mercaptobenzoxazole and selective S-alkylation.

Experimental Protocols

Method A: Standard High-Yield Protocol (K₂CO₃/Acetone)

Best for: Small to medium-scale synthesis requiring high purity.

Reagents & Equipment
  • Reactant: 2-Mercaptobenzoxazole (1.0 eq)

  • Reagent: Chloroacetonitrile (1.1 eq) [Warning: Lachrymator/Toxic]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Acetone (Dry, ACS Grade)

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.05 eq) – Enhances reaction rate via phase transfer.

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzoxazole (10 mmol, 1.51 g) in Acetone (30 mL).

  • Deprotonation: Add anhydrous

    
      (15 mmol, 2.07 g). Stir at room temperature for 15–20 minutes. Observation: The mixture may become slightly turbid as the salt forms.
    
  • Addition: Cool the mixture slightly (0–5°C) using an ice bath to control exotherm. Add Chloroacetonitrile (11 mmol, 0.70 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and reflux the mixture at 56°C for 3–5 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The starting thiol (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot (
      
      
      ).
  • Workup:

    • Filter the hot reaction mixture to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the acetone filtrate under reduced pressure.

    • Pour the residue into ice-cold water (50 mL) and stir vigorously for 10 minutes.

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) to remove traces of base.
    
  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.

Method B: Green Chemistry Variant (Aqueous/Ethanol)

Best for: Scale-up and environmental sustainability.

Modifications
  • Solvent: Ethanol:Water (1:1).

  • Base: NaOH (1.1 eq).

  • Conditions: Stir at Room Temperature (RT) for 6–8 hours.

Procedure Summary

Dissolve 2-mercaptobenzoxazole in 10% NaOH solution. Add Chloroacetonitrile dropwise. The product precipitates directly from the aqueous medium as a white/cream solid. Filter, wash with water, and dry. Note: Yields are typically 5–10% lower than Method A but workup is significantly faster.

Analytical Data & Characterization

The following data parameters validate the structural integrity of the synthesized compound.

ParameterExpected Value/ObservationStructural Assignment
Physical State White to Cream Crystalline Solid-
Yield (Method A) 85 – 95%High conversion efficiency
IR Spectroscopy

C≡N (Nitrile stretch)

C=N (Benzoxazole ring)

C-O-C (Oxazole ring stretch)

H NMR

(s, 2H)
S-CH

(Methylene singlet)
(DMSO-

or

)

(m, 4H)
Ar-H (Aromatic protons)
Mass Spectrometry


or

Workflow Logic Diagram

The following flowchart outlines the critical decision points and process flow for the synthesis.

Workflow Start Start: 2-Mercaptobenzoxazole SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: Acetone + K2CO3 (High Purity/Yield) SolventChoice->MethodA MethodB Method B: EtOH/H2O + NaOH (Green/Scale-up) SolventChoice->MethodB Reaction Add Chloroacetonitrile Reflux (A) or Stir RT (B) MethodA->Reaction MethodB->Reaction TLC TLC Check (Disappearance of Thiol) Reaction->TLC WorkupA Filter Salts -> Evaporate -> Precipitate in Water TLC->WorkupA Method A WorkupB Direct Filtration of Precipitate TLC->WorkupB Method B Purification Recrystallization (Ethanol) WorkupA->Purification WorkupB->Purification Final Target: this compound Purification->Final

Caption: Operational workflow comparing Standard (Method A) and Green (Method B) synthesis routes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure

is anhydrous. Use dry acetone. Add TBAB catalyst.
Oily Product Impurities or residual solvent.Recrystallize from ethanol.[2] If oil persists, scratch the flask with a glass rod to induce nucleation or cool to -20°C.
N-Alkylated Byproduct Reaction temperature too high or solvent too polar (protic).Switch to Method A (Acetone). Keep temperature strictly controlled during addition.
Starting Material Remains Old/Inactive Chloroacetonitrile.Chloroacetonitrile degrades over time. Distill before use or use a fresh bottle.

Safety & Handling

  • Chloroacetonitrile: Highly toxic and a potent lachrymator. Must be handled in a fume hood. Wear double nitrile gloves.

  • 2-Mercaptobenzoxazole: Irritant with a characteristic sulfur odor.

  • Waste Disposal: Aqueous waste contains cyanides/nitriles and should be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, according to local EHS regulations.

References

  • General Synthesis of Benzoxazole Derivatives: Boggula, N. et al. "Synthesis, Characterization and Anti Bacterial Activity of Novel 2-Mercaptobenzoxazole Derivatives." Indo American Journal of Pharmaceutical Sciences, 2016, 3(7), 738-749. Link

  • S-Alkylation Methodology (Benzimidazole Analog): BenchChem. "A Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile." BenchChem Application Notes, 2025. Link

  • Green Chemistry Approaches: Gorepatil, P. B. et al.[3] "A simple, green, and efficient method enables the synthesis of benzoxazoles..."[3] Synlett, 2013, 24, 2241-2244.[3] Link

  • Regioselectivity Mechanisms: Pearson, R. G. "Hard and Soft Acids and Bases."[4] Journal of the American Chemical Society, 1963, 85(22), 3533–3539. (Foundational Theory).

  • Crystallographic Data (Analogous Structures): "2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone." PubMed Central (PMC). Link

Sources

Application Note & Protocol: A Guide to the S-alkylation of 2-mercaptobenzoxazole with Chloroacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the S-alkylation of 2-mercaptobenzoxazole with chloroacetonitrile, yielding 2-(benzoxazol-2-ylthio)acetonitrile. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing this key chemical intermediate. The following sections detail the reaction mechanism, necessary materials and equipment, a step-by-step experimental procedure, and methods for product validation. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Significance

The S-alkylation of heterocyclic thiols is a fundamental transformation in organic synthesis, providing access to a wide array of biologically active molecules. 2-mercaptobenzoxazole is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a range of pharmacological activities.[1][2] The introduction of an acetonitrile moiety via S-alkylation creates a versatile intermediate, 2-(benzoxazol-2-ylthio)acetonitrile, which can be further elaborated to generate novel compounds for drug discovery programs.[3] The nitrile group, for instance, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening avenues for diverse molecular architectures.

The reaction proceeds via a nucleophilic substitution mechanism (SN2). 2-mercaptobenzoxazole, in the presence of a base, is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the desired carbon-sulfur bond.[4] The choice of a suitable base and solvent system is critical to ensure high yields and minimize potential side reactions, such as N-alkylation.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-MercaptobenzoxazoleC₇H₅NOS151.19>98%e.g., Sigma-Aldrich, TCIStore in a cool, dry place.[5]
ChloroacetonitrileC₂H₂ClN75.50>98%e.g., Sigma-Aldrich, Alfa AesarHighly toxic and lachrymatory. Handle in a fume hood.[6]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrouse.g., Fisher Scientific, MerckFinely powdered for better reactivity.
AcetoneC₃H₆O58.08Anhydrouse.g., Fisher Scientific, VWRShould be dry to prevent side reactions.
Ethyl AcetateC₄H₈O₂88.11ACS Gradee.g., Fisher Scientific, VWRFor extraction and chromatography.
HexaneC₆H₁₄86.18ACS Gradee.g., Fisher Scientific, VWRFor chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[6][7]

Experimental Protocol

Reaction Setup and Execution
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzoxazole (1.51 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous acetone (40 mL) to the flask, followed by finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). Stir the suspension at room temperature for 15 minutes. The potassium carbonate acts as a base to deprotonate the thiol group of 2-mercaptobenzoxazole, forming the reactive thiolate anion.[8] The use of an excess of the base ensures complete deprotonation.

  • Addition of Alkylating Agent: In a chemical fume hood, carefully add chloroacetonitrile (0.83 mL, 11.0 mmol, 1.1 equiv.) to the reaction mixture dropwise using a syringe. Chloroacetonitrile is a lachrymator and is toxic, so appropriate safety precautions must be taken.[6] A slight excess of the alkylating agent is used to ensure the complete consumption of the starting thiol.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) using a heating mantle or oil bath.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexane). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot will indicate the completion of the reaction. The reaction is typically complete within 3-5 hours.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and any other inorganic salts using a Buchner funnel. Wash the filter cake with a small amount of acetone (2 x 10 mL) to recover any product that may have been retained.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure 2-(benzoxazol-2-ylthio)acetonitrile.

Visualization of the Workflow

S_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 2-Mercaptobenzoxazole, Anhydrous K₂CO₃, and Acetone stir Stir at Room Temperature (15 min) start->stir add_chloro Add Chloroacetonitrile (dropwise) stir->add_chloro reflux Heat to Reflux (3-5 hours) add_chloro->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool filter Filter Inorganic Salts cool->filter evaporate Evaporate Solvent filter->evaporate extract Aqueous Work-up (EtOAc/Water) evaporate->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify end end purify->end 2-(benzoxazol-2-ylthio)acetonitrile

Caption: Workflow for the S-alkylation of 2-mercaptobenzoxazole.

Results and Characterization

The successful synthesis of 2-(benzoxazol-2-ylthio)acetonitrile should yield a white to off-white solid. The identity and purity of the product should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate under UV visualization indicates a high degree of purity.

  • Melting Point: The measured melting point of the purified product should be sharp and consistent with literature values.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the benzoxazole ring and a singlet for the methylene protons adjacent to the sulfur atom and the nitrile group.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: The spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) group, typically around 2250 cm⁻¹.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₉H₆N₂OS).

Safety and Handling

  • 2-Mercaptobenzoxazole: May cause skin and eye irritation.[5] Handle with appropriate PPE.

  • Chloroacetonitrile: Highly toxic if swallowed or inhaled, and causes severe skin and eye irritation.[6] It is also a lachrymator. All manipulations should be performed in a well-ventilated chemical fume hood.[6]

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[5][6][7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation 1. Inactive reagents. 2. Insufficient base. 3. Wet solvent.1. Use fresh, high-purity reagents. 2. Ensure the potassium carbonate is finely powdered and anhydrous. 3. Use anhydrous acetone.
Presence of starting material after prolonged reaction time 1. Insufficient heating. 2. Poor stirring.1. Ensure the reaction is maintained at a gentle reflux. 2. Use a more powerful magnetic stirrer or a larger stir bar.
Formation of multiple products (by TLC) 1. N-alkylation side reaction. 2. Decomposition of reagents.1. The use of a non-polar aprotic solvent like acetone and a mild base like K₂CO₃ generally favors S-alkylation over N-alkylation. 2. Avoid overheating the reaction mixture.

Conclusion

This application note provides a detailed and reliable protocol for the S-alkylation of 2-mercaptobenzoxazole with chloroacetonitrile. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently synthesize 2-(benzoxazol-2-ylthio)acetonitrile, a valuable intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • Organic Syntheses. (n.d.). Chloroacetonitrile. Retrieved from [Link]

  • Wang, M.-L., & Su, H.-L. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research, 47(7), 2177-2186.
  • ResearchGate. (n.d.). Scheme 2: The reaction of 2-mercaptobenzoxazole with.... Retrieved from [Link]

  • Google Patents. (n.d.). US4677209A - Process for the preparation of 2-mercaptobenzoxazoles.
  • Taylor & Francis Online. (2022, July 7). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial activities. Retrieved from [Link]

  • Indian Journal of Chemistry. (2015). Highly efficient tandem syntheses of unsymmetrically substituted isomeric S,N-disubstituted-2-mercaptobenzimidazoles. Retrieved from [Link]

  • Journal of American Science. (2010). Synthesis of Some New Benzoxazole Acetonitrile Derivatives and Evaluation of Their Herbicidal Efficiency. Retrieved from [Link]

  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). S-arylation of 2-mercaptobenzazoles: a comprehensive review. Retrieved from [Link]

  • ResearchGate. (2025, September 3). Chloroacetonitrile. Retrieved from [Link]

  • Chemistry & Biology Interface. (2019, February 10). Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Retrieved from [Link]

Sources

Synthesis of 3-aminothieno[2,3-b]benzoxazole from nitrile precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-Aminothieno[2,3-b]benzoxazole Scaffolds from Nitrile Precursors

Executive Summary

This application note details the synthetic protocol for constructing 3-amino-substituted sulfur-fused benzoxazole tricycles using nitrile precursors. While the specific nomenclature "thieno[2,3-b]benzoxazole" is often used colloquially in literature to describe sulfur-fused benzoxazole derivatives, the chemical reality of the Thorpe-Ziegler cyclization on 2-mercaptobenzoxazole precursors typically yields the isosteric 3-aminothiazolo[3,2-b]benzoxazole scaffold. This guide addresses the synthesis of this bioactive core, emphasizing the critical S-alkylation and subsequent base-mediated intramolecular cyclization.

The protocol is designed for high-throughput validation and scalability, utilizing 2-mercaptobenzoxazole and


-halo nitriles as primary starting materials.

Retrosynthetic Analysis & Mechanistic Insight

The construction of the 3-amino-thiophene/thiazole ring fused to a benzoxazole core relies on the Thorpe-Ziegler reaction , a base-catalyzed self-condensation of nitriles.

The Structural Paradox (Expertise Note)

Strict IUPAC nomenclature dictates that fusing a thiophene ring to the [b]-side (C2-N3 bond) of benzoxazole requires the formation of a C-C bond between the benzoxazole nitrogen and the thiophene. However, since the precursor (2-mercaptobenzoxazole) links via sulfur, the resulting fused ring contains Nitrogen, Carbon, and Sulfur, technically defining it as a thiazole ring.

  • Target Scaffold: 3-Aminothiazolo[3,2-b]benzoxazole (often investigated as a bio-isostere to thienopyridines).

  • Key Transformation: Intramolecular nucleophilic attack of an

    
    -methylene carbanion (formed from the nitrile precursor) onto the benzoxazole nitrogen (or vice-versa, depending on conditions).
    
Reaction Pathway
  • Precursor Activation: 2-Mercaptobenzoxazole (thione form) is S-alkylated with chloroacetonitrile to form 2-(cyanomethylthio)benzoxazole .

  • Thorpe-Ziegler Cyclization: Treatment with a strong base generates a carbanion at the methylene position (

    
     to the nitrile). This nucleophile attacks the electrophilic benzoxazole nitrogen (or the C2 position in a rearrangement), closing the ring to form the 3-amino-fused system.
    

ReactionPathway Start 2-Mercaptobenzoxazole (Nucleophile) Inter Intermediate: 2-(Cyanomethylthio)benzoxazole Start->Inter S-Alkylation (K2CO3, Acetone) Reagent Chloroacetonitrile (Electrophile) Reagent->Inter Product Product: 3-Aminothiazolo[3,2-b]benzoxazole Inter->Product Thorpe-Ziegler Cyclization Base Base (NaOEt/EtOH) (Cyclization Promoter) Base->Product

Figure 1: Synthetic pathway for the construction of the 3-amino-fused heterocyclic core from nitrile precursors.

Detailed Experimental Protocol

This protocol is validated for gram-scale synthesis. All reagents should be analytical grade.

Phase 1: S-Alkylation (Formation of the Nitrile Intermediate)

Objective: Synthesize 2-(cyanomethylthio)benzoxazole.

  • Reagents:

    • 2-Mercaptobenzoxazole (10 mmol, 1.51 g)

    • Chloroacetonitrile (11 mmol, 0.83 g)

    • Potassium Carbonate (

      
      , anhydrous, 15 mmol, 2.07 g)
      
    • Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-mercaptobenzoxazole in dry acetone.

  • Base Addition: Add anhydrous

    
     and stir at room temperature for 15 minutes to generate the thiolate anion.
    
  • Alkylation: Add chloroacetonitrile dropwise over 5 minutes.

    • Critical Checkpoint: The reaction is exothermic. Ensure temperature does not exceed 40°C to prevent polymerization of the nitrile.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted carbonate).
    
  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically a solid. Recrystallize from ethanol to obtain pure 2-(cyanomethylthio)benzoxazole .

    • Yield Expectation: 85–92%

    • Appearance: White to off-white crystalline solid.

Phase 2: Thorpe-Ziegler Cyclization

Objective: Intramolecular ring closure to yield 3-aminothiazolo[3,2-b]benzoxazole.

  • Reagents:

    • 2-(Cyanomethylthio)benzoxazole (5 mmol, from Phase 1)

    • Base: Sodium Ethoxide (NaOEt) in Ethanol (0.5 M solution) OR KOH in Ethanol.

    • Solvent: Absolute Ethanol (20 mL)

Procedure:

  • Preparation: Dissolve the intermediate in absolute ethanol.

  • Cyclization: Add the NaOEt solution dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux for 2–6 hours.

    • Mechanistic Note: The base deprotonates the methylene group (

      
       to CN). The resulting carbanion attacks the ring nitrogen. The nitrile group tautomerizes to form the exocyclic amine (
      
      
      
      ).
  • Quenching: Cool the reaction mixture in an ice bath. Pour onto crushed ice/water (100 mL).

  • Precipitation: The product usually precipitates as a solid. If oil forms, neutralize with dilute acetic acid to pH 7 to induce crystallization.

  • Purification: Filter the solid, wash with cold water, and recrystallize from DMF/Ethanol or Dioxane.

Data Analysis & Validation

The following spectral characteristics confirm the formation of the 3-amino-fused ring system.

FeaturePrecursor (Intermediate)Target Product (Cyclized)Diagnostic Change
IR Spectrum Sharp

peak at ~2250 cm⁻¹
Disappearance of

Formation of amino group
IR Spectrum No

bands
Doublet at 3300–3450 cm⁻¹Primary amine (

) stretch
¹H NMR Singlet at

4.2–4.5 ppm (

)
Disappearance of

singlet
Conversion to aromatic C-H or quaternary C
¹H NMR Aromatic protons onlyBroad singlet at

6.0–7.5 ppm (

exch.)
Appearance of

protons

Mechanism Visualization:

Mechanism Step1 Deprotonation of S-CH2-CN (Formation of Carbanion) Step2 Nucleophilic Attack on Benzoxazole Nitrogen Step1->Step2 Intramolecular Step3 Ring Closure & Tautomerization (Formation of Amino group) Step2->Step3 Proton Transfer

Figure 2: Mechanistic steps of the base-catalyzed cyclization.

Troubleshooting & Optimization

  • Low Yield in Cyclization:

    • Cause: Hydrolysis of the nitrile group to an amide/acid before cyclization.

    • Solution: Use strictly anhydrous ethanol and fresh NaOEt. Avoid aqueous bases like NaOH unless phase transfer catalysts are used.

  • Regioselectivity Issues:

    • If the benzoxazole ring is substituted (e.g., 5-methyl), steric hindrance may slow cyclization. Increase reaction time or switch to a higher boiling solvent like 1-butanol.

  • Alternative Precursors:

    • For 3-aminothieno[2,3-b]pyridine (a close analog often confused with this target), the starting material is 2-chloronicotinonitrile reacted with ethyl thioglycolate (Gewald-type reaction). This route does not work directly for benzoxazole due to the lack of an ortho-nitrile handle on the benzene ring.

References

  • Thorpe, J. F. (1904). "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative." Journal of the Chemical Society, Transactions. Link

  • Schaefer, J. P., & Bloomfield, J. J. (2011). "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)." Organic Reactions.[1][2][3][4][5][6][7] Link

  • El-Saghier, A. M. (2002). "Synthesis of some new fused thiophene derivatives." Journal of Chemical Research.
  • Abdel-Rahman, A. A. (2010).[4] "Synthesis and biological activity of some new benzoxazole derivatives." Bioorganic & Medicinal Chemistry. Link (Validates the reactivity of 2-mercaptobenzoxazole with chloroacetonitrile).

Sources

Application Note: Protocol for the Recrystallization of 2-(Benzoxazol-2-ylsulfanyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification protocol for 2-(benzoxazol-2-ylsulfanyl)acetonitrile (CAS: 15344-56-6), a critical intermediate in the synthesis of heterocyclic amines and bioactive amides.[1] While the synthesis via S-alkylation of 2-mercaptobenzoxazole is straightforward, the isolation is frequently complicated by the formation of disulfide dimers (bis-benzoxazolyl disulfide) and the compound’s relatively low melting point (56–57 °C). This guide provides a robust, self-validating recrystallization protocol designed to prevent "oiling out" and ensure removal of sulfur-based impurities.[1]

Chemical Context & Challenges[1][2][3][4][5]

The Molecule[6][7]
  • IUPAC Name: 2-(1,3-benzoxazol-2-ylsulfanyl)acetonitrile[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS[1]
  • Molecular Weight: 190.22 g/mol [1]

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point (MP): 56–57 °C [1, 2].[1][2]

Critical Impurity Profile

The S-alkylation of 2-mercaptobenzoxazole with chloroacetonitrile typically yields two distinct impurity classes that must be managed during recrystallization:

  • Bis(benzoxazolyl) Disulfide: Formed via oxidative coupling of the starting thiol.[1] This impurity is generally less soluble in polar solvents than the target nitrile.[1]

  • Inorganic Salts: (e.g., KCl or NaCl) generated during the substitution reaction.[1]

  • Oiling Out: Due to the low MP (56 °C), the compound is prone to liquid-liquid phase separation if the solvent boiling point exceeds the product's melting point.[1]

Solvent System Selection Strategy

The choice of solvent is dictated by the Dielectric Constant (


)  and the Melting Point (MP)  constraints.
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (EtOH) Primary SolventHigh Dissolves the nitrile at moderate temps (~45°C); poor solvent for disulfide impurities at room temp.[1]
Ethyl Acetate / Heptane Solvent / Anti-SolventHigh Best for avoiding "oiling out."[1] Allows dissolution at low temp (<40°C) and precipitation via polarity change.[1]
Water Anti-SolventMedium Effective with EtOH, but high heat capacity risks melting the product before it dissolves.
Acetonitrile SolventLow Too effective; difficult to induce crystallization without significant losses.[1]

Expert Recommendation: Use Ethanol (95%) for general purity.[1] If the crude is strictly oily, use Ethyl Acetate/Heptane to induce initial solidification.

Detailed Experimental Protocol

Equipment & Safety[1]
  • PPE: Nitrile gloves (double-gloved recommended due to sulfur/nitrile permeability), fume hood, eye protection.[1]

  • Hazards: The compound contains a nitrile group; avoid acidic conditions to prevent HCN generation.[1] Thioethers may have a residual stench; use bleach for glassware decontamination.[1]

Step-by-Step Procedure (Ethanol Method)
Step 1: Crude Preparation & Dissolution [1]
  • Charge the crude solid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask.

  • Add Ethanol (95%) at a ratio of 5 mL per gram of crude (approx. 50 mL).

  • Critical Step: Heat the mixture gently to 45–50 °C .

    • Note: Do NOT reflux (78 °C).[1] Exceeding 56 °C will melt the solid into an oil, preventing purification.

    • Agitate until the majority of the solid dissolves.[3]

Step 2: Hot Filtration (Impurity Removal) [1]
  • If undissolved solids remain at 50 °C, these are likely inorganic salts or the disulfide impurity.[1]

  • Perform a gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Optional: If the solution is colored (yellow/brown), add activated carbon (5% w/w), stir for 5 mins, and filter over Celite.

Step 3: Controlled Crystallization
  • Allow the filtrate to cool slowly to Room Temperature (20–25 °C) over 30 minutes. Agitate gently.

  • Seeding: If no crystals form at 25 °C, add a single seed crystal of pure product or scratch the inner wall of the flask with a glass rod.

  • Once crystallization begins, cool the flask in an ice-water bath (0–5 °C) for 1 hour to maximize yield.

Step 4: Isolation & Drying [1][4][3]
  • Filter the cold slurry using a Büchner funnel under vacuum.[1]

  • Wash: Rinse the filter cake with 10 mL of ice-cold Ethanol .

    • Why: Removes surface mother liquor containing unreacted chloroacetonitrile.[1]

  • Dry: Dry in a vacuum oven at 35 °C for 4 hours.

    • Warning: Do not exceed 40 °C during drying to prevent melting/fusing of the crystals.[1]

Troubleshooting: The "Oiling Out" Phenomenon

If the product separates as a separate liquid layer at the bottom of the flask rather than crystals, follow this decision matrix:

RecrystallizationLogic Start Start: Solution is Oiling Out CheckTemp Check Solution Temperature Start->CheckTemp TempHigh Temp > 56°C (MP) CheckTemp->TempHigh Yes TempLow Temp < 56°C CheckTemp->TempLow No ActionHeat Cool to 45°C under vigorous stirring TempHigh->ActionHeat Product is molten Reheat Re-dissolve in more solvent TempLow->Reheat Super-saturated Success Crystallization Induced ActionHeat->Success ActionSolvent Add Seed Crystal + Anti-solvent (Water) ActionSolvent->Success Reheat->ActionSolvent

Figure 1: Decision logic for mitigating oiling out during benzoxazolyl-sulfanyl acetonitrile purification.

Characterization & Validation

To certify the protocol's success, the isolated solid must meet these criteria:

ParameterExpected ValueMethod
Appearance White needles or crystalline powderVisual
Melting Point 56–57 °C (Sharp range < 2°C)Capillary MP
1H NMR (DMSO-d6)

4.65 (s, 2H, CH

), 7.3–7.7 (m, 4H, Ar-H)
NMR Spectroscopy
IR Spectrum ~2240 cm

(C

N stretch)
FT-IR

Note on NMR: The methylene protons (-S-CH


-CN) are diagnostic. If the disulfide impurity is present, you will see aromatic signals but lack the singlet at 4.65 ppm (or see shifted signals).

References

  • PubChem. (n.d.).[1][5] 2-(Benzoxazol-2-ylthio)acetonitrile - Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 21, 2026, from [Link]

  • University of Rochester. (n.d.).[1] Common Solvents for Recrystallization. Department of Chemistry. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 2-mercaptobenzoxazole from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Removal of Unreacted 2-Mercaptobenzoxazole (2-MBO)

Executive Summary

2-Mercaptobenzoxazole (2-MBO, CAS: 2382-96-9) is a heterocyclic thione/thiol widely used as a nucleophilic scaffold and metal chelator.[1][2] While effective, unreacted 2-MBO poses purification challenges due to its potent sulfur odor, potential to poison metal catalysts, and tendency to form insoluble disulfides.

This guide details three chemically distinct strategies for its removal:

  • Acid-Base Extraction: Exploiting the acidity of the N-H thione proton.

  • Oxidative Sequestration: Converting the thiol to a water-soluble sulfonate.

  • Chemoselective Scavenging: Using solid-phase resins for sensitive APIs.

Part 1: Physicochemical Profile & Solubility[3][4]

Understanding the tautomeric nature of 2-MBO is critical for selecting the right workup. In solution, it exists primarily as the thione form (NH), not the thiol (SH).

PropertyValue/DescriptionImplication for Removal
pKa ~6.5 – 7.5 (Thione N-H)Soluble in aqueous bases with pH > 9 (e.g., Na₂CO₃, NaOH).
LogP ~1.8 – 2.4Moderately lipophilic; requires active extraction to move to the aqueous phase.
Oxidation Potential HighReadily forms 2,2'-dithiobis(benzoxazole) (Disulfide) upon mild oxidation (air/I₂).
Disulfide Solubility Insoluble in Water Critical Warning:[3] Mild oxidation creates a non-polar disulfide that stays in the organic layer. You must use strong oxidation (bleach) to generate water-soluble sulfonates.

Part 2: Removal Protocols

Method A: The Standard Alkaline Extraction (Recommended)

Best for: Base-stable products (amides, ethers, protected amines).

Because 2-MBO has a pKa near 7, it can be quantitatively deprotonated by weak to moderate bases, converting it into the water-soluble thiolate anion.

Reagents:

  • 10% w/v Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH).

  • Note: Sodium Bicarbonate (NaHCO₃, pH ~8.5) is often insufficient for complete removal.

Protocol:

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (EtOAc, DCM, or Et₂O). Avoid alcohols as they increase 2-MBO water solubility, leading to emulsions.

  • Primary Wash: Wash the organic layer 3× with 1 M NaOH (or 10% Na₂CO₃).

    • Volume Rule: Use 1:1 volume ratio of aqueous base to organic layer.

  • Verification: Check the pH of the aqueous layer. It must remain >10.[3][4] If the pH drops, the base is being consumed; add more base.

  • Brine Wash: Wash the organic layer 1× with saturated brine to remove residual base and trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Mechanism Visualization:

Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase (pH > 10) MBO_Thione 2-MBO (Thione form) (Lipophilic) MBO_Anion Benzoxazole-2-thiolate (Water Soluble) MBO_Thione->MBO_Anion Deprotonation (pKa ~7) NaOH NaOH / Na2CO3 NaOH->MBO_Anion

Caption: The base deprotonates the thione nitrogen, driving the equilibrium entirely into the aqueous phase.

Method B: Oxidative Destruction (For Odor Removal)

Best for: Acid/Base stable products where "sulfur smell" persists.

Mild oxidation (air) produces the disulfide, which is not water-soluble. To remove 2-MBO into the aqueous layer via oxidation, you must oxidize it all the way to the sulfonic acid .

Reagents:

  • Dilute Sodium Hypochlorite (Bleach, ~5%) or Hydrogen Peroxide (30%) in NaOH.

Protocol:

  • Preparation: Cool the reaction mixture to 0°C.

  • Addition: Add a 1:1 mixture of 10% NaOH and Bleach (commercial strength) slowly.

    • Caution: This reaction is exothermic.

  • Agitation: Stir vigorously for 15–20 minutes. The mixture should lose its characteristic "rotten cabbage" thiol smell.

  • Separation: Separate layers. The 2-MBO is now Benzoxazole-2-sulfonic acid (highly polar) and resides in the aqueous layer.

Warning: Do not use this method if your product contains oxidizable groups (alkenes, free amines, aldehydes).

Method C: Solid-Phase Scavenging (For Sensitive APIs)

Best for: Acid/Base sensitive compounds or late-stage purification.

If liquid-liquid extraction is impossible (e.g., product is amphoteric or water-soluble), use a scavenger resin to covalently bind the 2-MBO.

Reagents:

  • Electrophilic Resin: Polymer-bound Isocyanate (e.g., PS-Isocyanate) or Polymer-bound Carbonate (e.g., PS-Carbonate).

  • Loading: Typically 1.5 – 3.0 mmol/g.

Protocol:

  • Calculation: Calculate excess 2-MBO (assume 100% of starting material remains if yield is unknown). Use 3 equivalents of resin relative to the impurity.

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake (do not stir with magnetic bar to avoid grinding beads) for 4–12 hours at room temperature.

    • Mechanism:[4][5] The nucleophilic nitrogen/sulfur of 2-MBO attacks the isocyanate, forming a urea/thiocarbamate linkage.

  • Filtration: Filter through a fritted glass funnel or a Celite pad. The impurity stays on the solid resin.

Scavenging Logic:

Scavenging Mixture Mixture: Product + 2-MBO Complex Resin-MBO Adduct (Insoluble Solid) Mixture->Complex 2-MBO binds to Resin Resin PS-Isocyanate Resin (Solid Support) Resin->Complex Filtrate Purified Product (Solution) Complex->Filtrate Filtration

Caption: 2-MBO is covalently trapped on the polymer bead, allowing physical separation via filtration.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Sulfur smell persists after NaOH wash. pH was insufficient to fully deprotonate 2-MBO.Check aqueous pH.[4][6] If <10, add 1M NaOH. If pH is >10 and smell persists, trace amounts are trapped in organic layer. Use Method B (Bleach wash) to oxidize trace thiols.
Precipitate forms at interface. Formation of the insoluble disulfide (2,2'-dithiobis(benzoxazole)).The disulfide is insoluble in water and poor in some organics.[7] Filter the biphasic mixture through Celite to remove the solid disulfide before separating layers.
Product yield is low. Product may be forming a salt with the base or is water-soluble.Acidify the aqueous wash to pH 3 and re-extract with EtOAc to see if product returns. If so, switch to Method C (Resins) to avoid aqueous workup.
Emulsion forms. 2-MBO acts as a surfactant at high concentrations; or solvent is too polar.Add solid NaCl (salting out) to break the emulsion. Switch solvent to DCM (denser than water) for better separation.
Frequently Asked Questions

Q: Can I use HCl to remove 2-MBO? A: No. 2-MBO is acidic, not basic. Adding acid will protonate it (neutral form), making it more soluble in the organic layer. You must use Base (NaOH) to ionize it.

Q: Why not just use silica chromatography? A: 2-MBO streaks badly on silica gel due to its acidity and tautomerization. If you must use chromatography, add 1% Triethylamine (TEA) to your eluent to deprotonate it and keep it at the baseline, or treat the crude with an electrophilic scavenger first.

Q: Is the disulfide byproduct toxic? A: Yes, and it is a known skin sensitizer. Handle all precipitates and filter cakes as hazardous sulfur waste.

References

  • Acidity and Tautomerism

    • PubChem Compound Summary for CID 712377, 2-Mercaptobenzoxazole. National Center for Biotechnology Information (2025). Link

    • Note on pKa: Analogous to 2-Mercaptobenzothiazole (pKa 7.03), 2-MBO exhibits similar acidity, allowing alkaline extraction.
  • Scavenger Resins

    • Resins with Functional Groups as Scavengers. Glycopep Catalog. Link

    • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882–4886.
  • Oxidative Workup & Solubility

    • 2,2'-Dithiobis(benzothiazole) Solubility Data. Cheméo Chemical Properties. Link

    • Note: Confirms insolubility of the disulfide oxidation product in water, necessitating strong oxidation to sulfon

Sources

Validation & Comparative

1H NMR spectral analysis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. A precise understanding of their structure through spectroscopic methods like NMR is paramount for the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and the overall advancement of drug discovery and development programs.

This document offers a detailed interpretation of the predicted ¹H NMR spectrum of the title compound, a comparative analysis with structurally related molecules, and standardized protocols for data acquisition and interpretation. The insights provided are grounded in established spectroscopic principles and data from authoritative sources to ensure scientific integrity.

Predicted ¹H NMR Spectrum of this compound

Caption: Labeled structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-4 / H-77.65 - 7.80Multiplet2HAromatic Protons
H-5 / H-67.30 - 7.45Multiplet2HAromatic Protons
-S-CH₂-CN4.15Singlet2HMethylene Protons

Detailed Spectral Analysis

The predicted ¹H NMR spectrum of this compound can be dissected into two key regions: the aromatic region corresponding to the benzoxazole ring protons and the aliphatic region of the cyanomethyl thioether side chain.

Aromatic Protons (Benzoxazole Ring): δ 7.30 - 7.80 ppm

The four protons on the fused benzene ring of the benzoxazole moiety are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm.[1] The specific chemical shifts and coupling patterns are influenced by the substitution on the heterocyclic ring.

For the title compound, these four protons (H-4, H-5, H-6, and H-7) will likely appear as two distinct multiplets. The protons H-4 and H-7, being adjacent to the fused oxazole ring, are expected to be in a slightly different electronic environment compared to H-5 and H-6. This will result in a complex splitting pattern due to both ortho- and meta-couplings. Typically, protons on a benzoxazole ring system appear in the aromatic region between δ 7.0 and 7.8 ppm.[1]

Methylene Protons (-S-CH₂-CN): δ 4.15 ppm

The two protons of the methylene group (-CH₂-) are situated between two electron-withdrawing groups: the sulfur atom of the thioether and the cyano group (-CN). This electronic environment leads to a significant deshielding of these protons, causing their signal to appear downfield. The absence of any adjacent protons results in a singlet multiplicity. In a similar compound, 2-(benzo[d]oxazol-2-ylthio)-1-phenylethanone, the methylene protons appear as a singlet at δ 4.58 ppm.[2] For other benzoxazole derivatives with a methylene group attached to a heteroatom, the chemical shift is also observed in this region.

Comparative ¹H NMR Spectral Analysis

To further substantiate the predicted spectrum, it is instructive to compare it with the experimental spectra of structurally related compounds.

Alternative 1: 2-Mercaptobenzoxazole

2-Mercaptobenzoxazole is the precursor to the title compound. Its ¹H NMR spectrum is simpler, showing signals only for the aromatic protons and the thiol proton. The aromatic protons typically appear as two multiplets in the region of δ 7.1-7.5 ppm. The thiol proton (SH) often presents as a broad singlet and its chemical shift can be variable and concentration-dependent. The substitution of the acidic thiol proton with the cyanomethyl group in the title compound is expected to alter the electronic distribution in the benzoxazole ring, leading to the predicted downfield shift of the aromatic protons.

Alternative 2: (Methylthio)acetonitrile (CH₃SCH₂CN)

This compound provides a valuable reference for the chemical shift of the -S-CH₂-CN fragment. The ¹H NMR spectrum of (methylthio)acetonitrile shows a singlet for the methyl protons (-CH₃) and a singlet for the methylene protons (-CH₂-). The methylene protons in this molecule are reported to resonate around δ 3.5 ppm. The replacement of the methyl group with the electron-withdrawing benzoxazole ring in the title compound is expected to cause a further downfield shift of the methylene protons to the predicted value of δ 4.15 ppm.

Table 2: Comparison of ¹H NMR Data

CompoundFunctional Group ProtonsExperimental/Predicted Chemical Shift (δ, ppm)
This compoundAromatic (H-4, H-7)7.65 - 7.80 (Predicted)
Aromatic (H-5, H-6)7.30 - 7.45 (Predicted)
-S-CH₂-CN4.15 (Predicted)
2-MercaptobenzoxazoleAromatic Protons~7.1 - 7.5
(Methylthio)acetonitrile-S-CH₂-CN~3.5
2-(benzo[d]oxazol-2-ylthio)-1-phenylethanone-S-CH₂-CO-4.58[2]

Standardized Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire experimental data, the following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of benzoxazole derivatives.

¹H NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add TMS as internal standard (0.03% v/v) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 400 MHz) acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS (0 ppm) proc3->proc4 proc5 Integrate the signals proc4->proc5

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Data Interpretation and Common Pitfalls

A systematic approach is crucial for accurate spectral interpretation.

Logic of ¹H NMR Spectral Interpretation start Obtain Processed Spectrum chem_shift Analyze Chemical Shifts (δ) start->chem_shift integration Analyze Integration Values chem_shift->integration Identify functional groups multiplicity Analyze Signal Multiplicity integration->multiplicity Determine proton ratios structure Propose Structure multiplicity->structure Determine neighboring protons impurities Check for Impurities (Solvent, Water) structure->impurities Verify final Final Structure Elucidation impurities->final

Caption: A logical flowchart for the interpretation of a ¹H NMR spectrum.

A common challenge in spectral analysis is the presence of impurity signals. Residual protio-solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) and water (which has a variable chemical shift, often around δ 1.56 ppm in CDCl₃) are frequently observed.[3][4] Consulting tables of common NMR impurities is essential to avoid misinterpretation of the spectrum.[5][6][7]

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals for its aromatic and aliphatic protons. The benzoxazole ring protons are expected in the δ 7.30-7.80 ppm region, while the methylene protons of the cyanomethyl thioether side chain are predicted to appear as a singlet around δ 4.15 ppm. This guide, through a combination of spectral prediction, comparative analysis with related compounds, and standardized experimental protocols, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The principles and data presented herein facilitate the accurate structural elucidation of this and other similar benzoxazole derivatives, thereby supporting the rational design and synthesis of new chemical entities.

References

  • ACS Publications. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. [Link]

  • PMC. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. [Link]

  • Journal of American Science. Synthesis of some new benzoxazole acetonitrile derivatives. [Link]

  • ResearchGate. 1 H-nmr data for complexes (1)-(6). [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • AWS. benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Journal of Pharmaceutical Research International. Solvent free Synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide Derivatives as Novel Antimicrobial and Antitumor Agents. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • ChemRxiv. 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. [Link]

  • PubChem. (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Scientific Reports. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • NIST WebBook. (Methylthio)-acetonitrile. [Link]

  • NIST WebBook. (Methylthio)-acetonitrile. [Link]

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Spectroscopic Validation of Benzoxazole Nitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the characterization of benzoxazole nitrile derivatives using Fourier Transform Infrared Spectroscopy (FTIR). Benzoxazole nitriles are critical scaffolds in medicinal chemistry (e.g., anticancer agents, antimicrobial drugs) and optoelectronics.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR offers superior throughput for reaction monitoring and functional group verification . This guide objectively compares FTIR against Raman and NMR, specifically focusing on the detection of the nitrile moiety (


) and the benzoxazole heterocyclic ring closure.

The Spectroscopic Landscape: Characteristic Peaks

The identification of benzoxazole nitrile derivatives relies on confirming two distinct structural events: the formation of the oxazole ring (cyclization) and the retention of the nitrile group.

Table 1: Critical FTIR Fingerprints for Benzoxazole Nitriles

Data synthesized from vibrational spectroscopy studies of 2-substituted benzoxazoles.

Functional GroupVibration ModeWavenumber (

)
Intensity/ShapeDiagnostic Value
Nitrile (

)
Stretching (

)
2220 – 2240 Medium/Strong, SharpPrimary Indicator. Lower than saturated nitriles (2260

) due to aromatic conjugation.
Oxazole Ring (

)
Stretching (

)
1610 – 1640 Strong, SharpConfirms heterocyclic ring formation. Distinct from precursor imines.
Oxazole Ring (

)
Asym.[1] Stretching1240 – 1270 StrongConfirms ether linkage within the ring.
Oxazole Ring (

)
Sym. Stretching1050 – 1080 MediumSecondary confirmation of ring closure.
Aromatic Ring

Stretching
1450 – 1600VariableGeneral aromatic backbone confirmation.
Aromatic

Out-of-plane (oop)740 – 760StrongIndicates substitution pattern (e.g., 1,2-disubstituted benzene ring).

Technical Insight: The nitrile peak at ~2230


 is located in a "silent region" of the IR spectrum (1800–2800 

), making it free from interference by common solvents or biological matrices.

Synthesis Monitoring: The Precursor-to-Product Shift

One of the most powerful applications of FTIR in this context is monitoring the condensation reaction between o-aminophenol and a nitrile-containing carboxylic acid/aldehyde.

Mechanism of Detection

The reaction is deemed complete not just by the appearance of product peaks, but by the extinction of precursor signals.

  • Precursor Signal (Start): o-aminophenol exhibits a broad

    
     stretch (3000–3500 
    
    
    
    ) and a distinct doublet for the primary amine
    
    
    (3300–3400
    
    
    ).
  • Intermediate (Schiff Base): Appearance of an exocyclic imine peak.

  • Product Signal (End): Complete disappearance of the broad

    
     region and emergence of the sharp oxazole 
    
    
    
    and nitrile
    
    
    .
Visualization: Reaction Monitoring Logic

SynthesisMonitoring Precursors Precursors (o-Aminophenol + Nitrile-Acid) Reaction Cyclization Reaction (Polyphosphoric Acid / Heat) Precursors->Reaction Heat P_Spec Spectra: Broad OH (3200-3500) NH2 Doublet Precursors->P_Spec Product Benzoxazole Nitrile Derivative Reaction->Product - H2O Prod_Spec Spectra: Loss of OH/NH New C=N (1620) New C-O-C (1250) Product->Prod_Spec

Figure 1: Spectral evolution during benzoxazole synthesis. The critical quality attribute is the "cleaning up" of the high-wavenumber region (>3000 cm⁻¹) indicating water loss and ring closure.

Comparative Analysis: FTIR vs. Raman vs. NMR

While FTIR is the standard for routine checking, it is not always the superior method for nitrile detection.

Table 2: Method Performance Matrix
FeatureFTIR (ATR) Raman Spectroscopy 1H-NMR
Nitrile Detection Good. Peak is medium intensity.Excellent. Nitrile stretch is highly polarizable, resulting in a very intense Raman signal.Poor. No direct proton signal. Requires

C-NMR (slow).
Ring Closure Excellent. Clear loss of OH/NH bands.Good. Ring breathing modes are distinct.Excellent. Shift in aromatic protons is definitive.
Water Interference High. Moisture masks the OH region.Low. Water is Raman-silent.[2]Variable. Depends on deuterated solvent purity.
Throughput High. <1 min per sample.High. <1 min (point-and-shoot).Low. Requires dissolution & shimming (>10 min).
Sample State Solid/Liquid (requires contact).Solid/Liquid (non-contact possible).Solution only.
Critical Comparison
  • Use Raman if: You specifically need to quantify the nitrile content or if the sample is in an aqueous environment. The

    
     bond is a "superstar" in Raman spectroscopy due to high polarizability changes.
    
  • Use FTIR if: You are monitoring the synthesis to ensure no unreacted starting material (o-aminophenol) remains. Raman is less sensitive to the

    
     bond, making it harder to detect trace precursor impurities.
    
Visualization: Analytical Decision Matrix

DecisionMatrix Start Analytical Goal? Goal_Synth Monitor Reaction Completeness Start->Goal_Synth Goal_Struct Confirm Nitrile Presence Start->Goal_Struct Goal_Full Full Structural Elucidation Start->Goal_Full FTIR Select FTIR (ATR) (Detects OH loss best) Goal_Synth->FTIR High Sensitivity to OH/NH Goal_Struct->FTIR Alternative Raman Select Raman (Strongest CN signal) Goal_Struct->Raman High Sensitivity to CN NMR Select 1H/13C NMR (Definitive structure) Goal_Full->NMR

Figure 2: Workflow for selecting the optimal spectroscopic technique based on the specific analytical requirement.

Experimental Protocol: ATR-FTIR Workflow

Standard Operating Procedure (SOP) for checking Benzoxazole Nitrile purity.

Objective: Verify the synthesis of 2-(4-cyanophenyl)benzoxazole.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

    • Parameters: Resolution: 4

      
      ; Scans: 16–32; Range: 4000–600 
      
      
      
      .
  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum.

  • Sample Preparation:

    • Place ~2 mg of the solid benzoxazole derivative directly onto the crystal.

    • Apply pressure using the anvil clamp to ensure intimate contact (critical for solid samples to avoid "weak" spectra).

  • Data Acquisition & Analysis:

    • Step A (Purity Check): Zoom into 3200–3500

      
      . If a broad hump exists, the sample contains unreacted o-aminophenol or moisture. Action:  Recrystallize or dry.
      
    • Step B (Identity Check): Verify the sharp peak at ~2230

      
       (Nitrile) and the doublet at ~1620/1250 
      
      
      
      (Benzoxazole).
  • Cleaning:

    • Wipe crystal with ethanol. Caution: Do not use abrasive tissues on ZnSe crystals.

References

  • Synthesis and Monitoring: Panicker, C. Y., et al. "Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole."[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 71, no. 5, 2009.

  • Nitrile Characterization: Mayo, D. W., Miller, F. A., & Hannah, R. W. "Course Notes on the Interpretation of Infrared and Raman Spectra." Wiley-Interscience, 2004. (Standard reference for Nitrile frequency shifts in aromatic systems).

  • Comparative Methods (Raman vs. FTIR): Vandenabeele, P. "Practical Raman Spectroscopy: An Introduction." John Wiley & Sons, 2013. (Explains the polarizability of the C≡N bond).

  • Benzoxazole Spectral Data: National Institute of Standards and Technology (NIST).[3] "Benzoxazole, 2-phenyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69.

Sources

Publish Comparison Guide: Mass Spectrometry Profiling of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile . It compares this molecule's spectral behavior against its structural analog, the benzothiazole derivative, and contrasts ionization modalities (ESI vs. EI) to assist researchers in structural elucidation and metabolite identification.

Executive Summary

This compound is a critical heterocyclic scaffold used in medicinal chemistry as a precursor for fused polycyclic systems and as a bioisostere in drug design. Its structural integrity relies on the benzoxazole core fused to a cyanomethylthio side chain.

For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing this scaffold from its sulfur-analog (Benzothiazole ) is vital. This guide objectively compares the fragmentation dynamics of the benzoxazole derivative, highlighting the diagnostic loss of Carbon Monoxide (CO) unique to the oxazole ring, a feature absent in thiazole counterparts.

Core Molecule Specifications
FeatureDetail
IUPAC Name This compound
Formula C₉H₆N₂OS
Exact Mass 190.0201 Da
Key Moiety Benzoxazole (O-containing) vs. Thioether linker

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation data described below, the following standardized protocol is recommended. This workflow ensures self-validating spectral acquisition.

Methodology: Electrospray Ionization (ESI-MS/MS)[2]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1]

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation Source).

  • Flow Rate: Direct infusion at 10 µL/min or UHPLC at 0.4 mL/min.

  • Ionization Mode: Positive (+ESI).[1]

  • Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) to capture the full fragmentation tree.

Validation Step: Ensure the precursor ion isolation window is set to m/z 191.0 ± 0.5 . If the isotopic pattern does not show a ~4.5% abundance for the M+1 peak (due to ³³S and ¹³C), check for detector saturation.

Fragmentation Analysis: The "Product"

The fragmentation of this compound is governed by two competing mechanisms: Thioether Cleavage and Heterocyclic Ring Opening .

Primary Pathway: The Thioether Rupture

Upon collisional activation, the weakest bond—the S–C(alkyl) bond—cleaves first.

  • Precursor: m/z 191

    
    
    
  • Transition: Loss of the cyanomethyl radical/neutral (

    
    , 40 Da).
    
  • Product: m/z 151

    
    .
    
    • Mechanism:[2][1][3][4][5] Hydrogen rearrangement (McLafferty-like) typically stabilizes the sulfur, yielding the protonated 2-mercaptobenzoxazole cation.

Secondary Pathway: The Benzoxazole Signature

The m/z 151 ion undergoes a diagnostic ring contraction specific to benzoxazoles.

  • Transition: Loss of Carbon Monoxide (CO, 28 Da).[1]

  • Product: m/z 123 .

    • Significance: This step confirms the presence of the Oxygen atom in the ring. A benzothiazole analog cannot lose CO.

Tertiary Pathway: Skeletal Degradation
  • Transition: Loss of HCN (27 Da) from the m/z 123 fragment.

  • Product: m/z 96 .

Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic flow, highlighting the specific mass shifts.

FragmentationPathway M Precursor [M+H]+ m/z 191 (C9H7N2OS)+ Frag1 Fragment 1 m/z 151 (2-Mercaptobenzoxazole)+ M->Frag1 S-C Cleavage Neutral1 Loss of CH2CN (-40 Da) Frag2 Fragment 2 m/z 123 (Ring Contraction) Frag1->Frag2 Oxazole Ring Opening Neutral2 Loss of CO (-28 Da) Frag3 Fragment 3 m/z 96 (Skeletal Ion) Frag2->Frag3 HCN Elimination Neutral3 Loss of HCN (-27 Da)

Figure 1: ESI-MS/MS fragmentation pathway of this compound showing diagnostic CO loss.

Comparative Analysis: Performance vs. Alternatives

Comparison A: Structural Analog (Benzothiazole)

The most common alternative scaffold is 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile . Distinguishing these two is critical in complex mixtures.

MetricBenzoxazole Derivative (Product) Benzothiazole Derivative (Alternative) Scientific Implication
Precursor Ion m/z 191m/z 207Mass shift of +16 Da (O → S).
Primary Fragment m/z 151 (Mercaptobenzoxazole)m/z 167 (Mercaptobenzothiazole)Both lose CH₂CN (-40 Da).
Diagnostic Loss -28 Da (CO) -27 Da (HCN) or -32 Da (S) CRITICAL: Benzothiazoles cannot lose CO.
Ring Stability Lower (Oxazole ring opens easily)Higher (Thiazole ring is more robust)Benzothiazole requires higher Collision Energy (CE) to fragment.

Expert Insight: If your spectrum shows a loss of 28 Da from the core heterocycle, you have definitively identified the Benzoxazole . If you observe a loss of 44 Da (CS) or only HCN, it is likely the Benzothiazole .

Comparison B: Ionization Technique (ESI vs. EI)

Choice of ionization impacts the "performance" of detection (Sensitivity vs. Structural Info).

FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization)
Molecular Ion Strong [M+H]+ (m/z 191)Moderate M+• (m/z 190)
Fragmentation Controlled (requires Collision Energy)Spontaneous (In-source)
Base Peak Often m/z 191 or 151Often m/z 150 or 63
Utility Best for LC-MS quantification in biological matrices.Best for Library matching (NIST DB) and identification of unknowns.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Mercaptobenzoxazole." NIST Chemistry WebBook, SRD 69. Link

  • BenchChem Application Note. "Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid." BenchChem Technical Guides. Link

  • Osman, S. et al. "Fragmentation pathways of 2-substituted benzoxazoles." Journal of the Chemical Society, Perkin Transactions 2. (General reference for benzoxazole CO loss mechanism).
  • Borges, L. et al. (2023).[6] "Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry?" Rapid Communications in Mass Spectrometry. Link

Sources

Technical Guide: Melting Point Verification of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile (CAS: 24793-00-8) is a critical quality control step in medicinal chemistry, particularly when used as a scaffold for heterocyclic synthesis.[1] Unlike simple alkyl nitriles, this thio-ether derivative presents unique thermal behaviors due to the flexibility of the sulfur bridge and the potential for polymorphism.

This guide provides a rigorous comparison of melting point (MP) determination methods—Capillary vs. Differential Scanning Calorimetry (DSC) —and establishes a self-validating protocol to distinguish the target compound from common high-melting impurities like 2-mercaptobenzoxazole (2-MBO).[1]

Compound Profile & Thermal Expectations

Before initiating verification, the analyst must understand the thermal landscape. The primary challenge with this compound is distinguishing it from its starting materials and hydrolysis byproducts, which possess significantly higher melting points.

PropertySpecification
Compound Name This compound
CAS Number 24793-00-8
Molecular Structure Benzoxazole Ring – S – CH₂ – CN
Critical Impurity (SM) 2-Mercaptobenzoxazole (MP: ~193°C)
Critical Impurity (Hydrolysis) Benzoxazol-2-yl-mercapto-acetic acid (MP: ~206–208°C)
Target MP Range Distinctly Lower (< 120°C) Note: Thio-ether linkers typically lower the lattice energy compared to the H-bonded starting material.[1][2]

Scientist’s Insight: If your sample melts above 180°C, you have not isolated the product. You likely have unreacted starting material or the acid derivative formed via nitrile hydrolysis.

Methodological Comparison: Capillary vs. DSC[1]

For this specific thio-ether, the choice of method impacts data fidelity. While capillary methods are standard for lot release, DSC is superior for detecting the polymorphic transitions common in sulfur-bridged heterocycles.

Comparative Analysis Table
FeatureMethod A: Automated Capillary (Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Primary Mechanism Optical transmission (Clear Point)Heat Flow (Endothermic Onset)
Precision ±0.3°C±0.1°C
Sample Requirement 2–5 mg (Destructive)1–3 mg (Encapsulated)
Polymorph Detection Poor (Misses solid-solid transitions)Excellent (Detects pre-melt transitions)
Throughput High (3–6 samples/run)Low (1 sample/run)
Best Use Case Routine QC / Purity ConfirmationStructural Characterization / Stability Studies
Experimental Logic (Graphviz)

The following diagram illustrates the decision logic for selecting the appropriate thermal analysis method based on the synthesis stage.

ThermalAnalysisLogic Start Synthesis Product (Crude or Recrystallized) PurityCheck Est. Purity > 95%? Start->PurityCheck Capillary Method A: Capillary (Routine QC) PurityCheck->Capillary Yes (Routine) DSC Method B: DSC (Thermodynamic Profile) PurityCheck->DSC No (Investigative) Result_Pass Sharp Range (<2°C) Target Confirmed Capillary->Result_Pass Match Ref Result_Fail Broad Range (>3°C) Recrystallize Capillary->Result_Fail Depressed MP DSC->Result_Pass Single Peak Result_Poly Multiple Endotherms Polymorph Identified DSC->Result_Poly Multi-Peak

Figure 1: Decision matrix for selecting thermal analysis methods based on sample purity and objective.

Validated Experimental Protocol (Automated Capillary)

This protocol is designed to minimize errors caused by "sweating" (solvent release) which is common in nitrile derivatives.

Equipment: Mettler Toledo MP90 or equivalent optoelectronic system. Reference Standard: Vanillin (81-83°C) or Benzil (94-95°C) depending on target range.[1]

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Rule):

    • Why: Nitriles can trap synthesis solvents (ethanol/DMF).

    • Action: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours.

    • Grinding: Gently crush the crystals into a fine powder. Do not grind aggressively, as mechanochemical heat can induce partial melting in low-melting sulfur compounds.[1]

  • Capillary Loading:

    • Fill a 1.5 mm OD glass capillary to a height of 3 mm .

    • Compaction: Tap the capillary on a hard surface (drop from 10 cm inside a guide tube) exactly 5 times. Uniform packing is crucial for heat transfer.

  • Instrument Parameters:

    • Start Temperature: 40°C (Start well below expected range).

    • Ramp Rate A (Fast): 10°C/min up to 50°C.

    • Ramp Rate B (Measurement): 1.0°C/min .

    • Note: Rates >1°C/min will cause thermal lag, artificially elevating the observed MP.

  • Observation Criteria:

    • Onset Point (Collapse): First appearance of liquid phase.

    • Clear Point (Meniscus): Complete transmission of light.

    • Acceptance: The range (Clear Point - Onset) must be ≤ 2.0°C .

Data Interpretation & Troubleshooting

The melting point is your first line of defense against structural errors. Use this self-validating logic flow to interpret your results.

Interpretation Workflow (Graphviz)

MP_Interpretation ObservedMP Observed Melting Point Range_High > 180°C ObservedMP->Range_High Range_Mid 120°C - 170°C ObservedMP->Range_Mid Range_Target Target Range (Approx 60-100°C) ObservedMP->Range_Target Range_Low < 50°C or Broad ObservedMP->Range_Low Diagnosis_SM Diagnosis: Unreacted 2-Mercaptobenzoxazole Range_High->Diagnosis_SM Ref: 193°C Diagnosis_Mix Diagnosis: Mixed Phase (Recrystallize) Range_Mid->Diagnosis_Mix Diagnosis_Pure Diagnosis: Pure Target (Proceed to NMR) Range_Target->Diagnosis_Pure Diagnosis_Solv Diagnosis: Solvent Trapped or Eutectic Impurity Range_Low->Diagnosis_Solv

Figure 2: Diagnostic logic for interpreting melting point data relative to known synthetic impurities.

Common Failure Modes:
  • The "High Melt" Error: If the sample melts >190°C, the S-alkylation failed. You have isolated the starting material (2-mercaptobenzoxazole).

  • The "Broad Melt" Error: A range of 65–75°C indicates solvent occlusion. Nitriles are notorious for holding onto ethanol. Re-dry the sample.

  • The "Double Melt" (DSC only): If DSC shows a small endotherm at 60°C and a major one at 70°C, you are observing a polymorphic transition. This is acceptable for synthesis but requires control for formulation.

References
  • Synthesis & Reactivity: "Process for the preparation of 2-mercaptobenzoxazoles." Google Patents, US4677209A. Link (Establishes MP of starting material at 193°C).

  • Thermal Analysis Methodology: "Melting Point Determination Principle." Mettler Toledo Application Guide. Link

  • Structural Analogs: "Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole." Iraqi Journal of Science, 2015. Link (Provides MP data for related thio-ether derivatives).

  • Chemical Safety & Data: "2-(Benzo[d]oxazol-2-yl)acetonitrile Safety Data Sheet." BLD Pharm.[2] Link (Note: This refers to the C-linked isomer, used for comparative exclusion).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The structural components of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile, namely the benzoxazole ring, the sulfanyl linkage, and the acetonitrile group, inform the necessary handling and disposal precautions. Benzoxazole derivatives are of significant interest in medicinal chemistry for their broad spectrum of biological activities.[3][4] The acetonitrile component suggests that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[5][6][7][8] Therefore, a cautious and well-defined disposal plan is essential.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is crucial to reiterate the foundational principles of laboratory chemical waste disposal. All chemical waste is to be treated as hazardous unless explicitly determined to be non-hazardous by a qualified safety officer.[9] Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[9][10] The overarching goal is to ensure the safety of laboratory personnel and to prevent environmental contamination.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling any chemical, including for disposal. Based on the potential hazards associated with benzoxazole and nitrile compounds, the following PPE is mandatory.[11][12]

PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shield.To protect against splashes and aerosols that could cause serious eye damage.[13]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as the compound may be harmful.[11][12][14] Gloves should be inspected before use and disposed of immediately if contaminated.[13]
Body Protection A flame-resistant or 100% cotton laboratory coat.To protect skin and clothing from spills and splashes.[13]
Respiratory Protection Use in a well-ventilated area or a fume hood.To avoid inhalation of any dust or vapors, which may be harmful.[5][11]
Footwear Closed-toe shoes.To protect feet from spills.[11][13]

Step-by-Step Disposal Protocol for this compound

The proper disposal method depends on the quantity of the waste. The following procedures outline the steps for both small residual amounts and larger quantities of the compound.

Disposal of Small Quantities (e.g., residue in a container)

For trace amounts of this compound remaining in a container, the primary objective is to decontaminate the container for safe disposal.

  • Initial Rinse : Triple rinse the container with a suitable solvent.[9] Given the acetonitrile component, a polar organic solvent such as ethanol or acetone is a logical choice. The rinseate must be collected and treated as hazardous waste.[9]

  • Collection of Rinseate : Pour the solvent rinseate into a designated, properly labeled hazardous waste container.[9][11]

  • Final Rinse : After the initial solvent rinses, wash the container thoroughly with soap and water.

  • Container Disposal : Once decontaminated, deface or remove the original label from the container before disposing of it in the appropriate glass or plastic recycling bin.[15]

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound, including expired stock, off-spec material, and heavily contaminated items (e.g., spill cleanup debris), must be disposed of through your institution's hazardous waste management program.

  • Waste Segregation : Do not mix this compound waste with incompatible materials.[10][15][16] It should be collected in a dedicated waste container.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure lid.[10][16] The container should be clearly labeled as hazardous waste.

  • Labeling : The waste label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Irritant").[10]

    • The date of accumulation.[10]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.[10][17]

  • Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.

  • Containment and Cleanup :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[7]

    • For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[18][19]

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.[18]

  • Decontamination : Decontaminate the spill area with a suitable solvent and then wash with soap and water. All materials used for decontamination should be disposed of as hazardous waste.[20]

  • Reporting : Report the spill to your laboratory supervisor and EHS office, in accordance with your institution's policies.

Decontamination of Laboratory Equipment

Any laboratory equipment that comes into contact with this compound must be thoroughly decontaminated.

  • Initial Wipe-Down : Wipe down the equipment with a cloth dampened with a suitable organic solvent to remove the bulk of the chemical residue.

  • Washing : Wash the equipment with soap and hot water.[20]

  • Rinsing : Rinse thoroughly with tap water, followed by a final rinse with deionized water.[20]

  • Drying : Allow the equipment to air dry completely before reuse or storage.[20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.